

# Reducing outgassing from NI-42 in vacuum systems

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | NI-42   |           |
| Cat. No.:            | B609569 | Get Quote |

# Technical Support Center: NI-42 Vacuum Systems

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **NI-42** alloy components in vacuum systems. The focus is on practical solutions to minimize outgassing and achieve optimal vacuum conditions for sensitive experiments.

## Frequently Asked Questions (FAQs)

Q1: What is outgassing and why is it a concern for my NI-42 vacuum system?

A1: Outgassing is the release of gases that were trapped, dissolved, or absorbed within the **NI-42** material or adsorbed on its surface.[1][2] In a vacuum environment, these trapped gases are released and can increase the chamber pressure, interfering with experiments that require high vacuum or ultra-high vacuum (UHV) conditions.[3] The primary sources of outgassing are vaporization of the material itself, desorption of surface contaminants, diffusion of gas from the bulk of the material, and permeation of gases from the surrounding environment through the material.[3][4] Common outgassed species include water vapor, hydrogen, carbon monoxide, carbon dioxide, and various hydrocarbons.[5][6] For sensitive applications, this outgassing can contaminate samples, interfere with measurements, and prevent the system from reaching the desired base pressure.[1][7]

## Troubleshooting & Optimization





Q2: What are the primary gases that outgas from NI-42 and other metal alloys in a vacuum?

A2: For most metal vacuum components, including nickel-iron alloys like **NI-42**, the most significant outgassing species is initially water vapor (H<sub>2</sub>O), especially in high vacuum systems. [3] As the system reaches ultra-high vacuum (UHV) levels, hydrogen (H<sub>2</sub>), carbon monoxide (CO), and carbon dioxide (CO<sub>2</sub>) become the dominant residual gases.[6] Hydrocarbons from cleaning residues or fingerprints can also be a significant source of contamination if proper handling procedures are not followed.[5][6]

Q3: How can I distinguish between a real leak and outgassing in my vacuum chamber?

A3: Differentiating between a leak and outgassing is a critical troubleshooting step. When you stop pumping down a vacuum chamber, if the pressure rises steadily and then plateaus at a certain level, you likely have a real leak. In contrast, if the pressure rises and continues to do so at a decreasing rate over time, the issue is more likely outgassing.[2] A Residual Gas Analyzer (RGA) can provide a definitive answer. A leak will typically show a significant increase in nitrogen (m/z = 28) and oxygen (m/z = 32), characteristic of air. High outgassing, on the other hand, will be indicated by peaks corresponding to water vapor (m/z = 18), hydrogen (m/z = 28), carbon monoxide (m/z = 28), and carbon dioxide (m/z = 44).[8]

Q4: What is a "bakeout" and how does it help reduce outgassing from NI-42 components?

A4: A bakeout is the process of heating the vacuum chamber and its components to elevated temperatures while under vacuum.[1] This process accelerates the desorption of volatile species, primarily water vapor, from the surfaces and promotes the diffusion of trapped gases, like hydrogen, from the bulk of the material, allowing them to be pumped out of the system.[2] [9] After the bakeout and subsequent cooling, the outgassing rate at room temperature is significantly lower, enabling the system to reach lower base pressures.[5] For NI-42, which has a relatively low coefficient of thermal expansion, bakeout is an effective method for reducing outgassing.[10][11]

## **Troubleshooting Guide**

Problem: My vacuum system with **NI-42** components is not reaching the desired base pressure.

## Troubleshooting & Optimization





This guide will walk you through a systematic approach to identify and resolve the source of the high residual pressure.

#### Step 1: Differentiate between a Leak and Outgassing

- Action: Perform a rate-of-rise test. Isolate the chamber from the vacuum pumps and monitor the pressure increase over time.
- Indication of Outgassing: The pressure rises at a continuously decreasing rate.
- Indication of a Leak: The pressure rises steadily to a certain point and then levels off.
- Tool: A Residual Gas Analyzer (RGA) can definitively identify the source. High levels of nitrogen and oxygen suggest a leak, while high levels of water vapor, hydrogen, and carbon monoxide indicate outgassing.[8]

#### Step 2: Review Component Cleaning and Handling Procedures

- Question: Were the NI-42 components cleaned according to UHV standards before installation?
- Action: If contamination is suspected, components should be removed and re-cleaned. A
  proper UHV cleaning procedure is crucial to remove surface oils and contaminants.[7][12]
- Question: Were clean, powder-free gloves used during assembly?
- Action: Fingerprints are a significant source of hydrocarbon contamination.[6] If improper
  handling is suspected, a solvent wipe of accessible surfaces may help, but a full re-cleaning
  and bakeout is more effective.

#### Step 3: Implement or Optimize a Bakeout Procedure

- Question: Has the system been baked out? If so, were the temperature and duration sufficient?
- Action: If the system has not been baked, or if the bakeout was insufficient, a proper bakeout is the most effective way to reduce outgassing. For NI-42, a bakeout temperature of up to 300°C is generally safe and effective.[11][13]



 Recommendation: A typical bakeout cycle involves ramping up the temperature slowly, holding at the target temperature for 24-48 hours, and then slowly cooling down.

Step 4: Consider Surface Treatments for NI-42 Components

- Question: Are the surfaces of the NI-42 components as smooth as possible?
- Action: Rough surfaces have a larger surface area and can trap more contaminants.
   Electropolishing can be an effective surface treatment to reduce the surface area and overall outgassing rate.[14]

## **Experimental Protocols**

Protocol 1: Standard UHV Cleaning Procedure for NI-42 Components

This protocol is designed to remove surface contaminants before installation in a vacuum system.

- Initial Degreasing:
  - Submerge the NI-42 components in a solvent bath (e.g., isopropanol or acetone) and sonicate for 15-20 minutes to remove heavy oils and grease.
  - Pay special attention to threaded holes and complex geometries.
- Detergent Wash:
  - Prepare a solution of UHV-compatible detergent (e.g., a 20% Simple Green/deionized water mix).[12]
  - Submerge the components in the detergent solution and sonicate for 30 minutes.
- Rinsing:
  - Rinse the components thoroughly with hot deionized water.
  - Follow with a final rinse in high-purity, deionized water and sonicate for another 30 minutes.



#### • Drying:

- Dry the components in a clean, dust-free environment. A nitrogen purge can be used to accelerate drying.
- From this point forward, handle components only with clean, powder-free gloves.[12]

Protocol 2: Vacuum Bakeout Procedure for an NI-42 System

This procedure aims to reduce the outgassing rate of an assembled vacuum system.

- Preparation:
  - Assemble the vacuum system with the cleaned NI-42 components.
  - Rough pump the system to an initial vacuum level (e.g., below 10<sup>-3</sup> Torr).
  - Turn on the high-vacuum pump (e.g., turbomolecular or ion pump).
- Heating:
  - Wrap the vacuum chamber with heating tapes or place it in a bakeout oven.
  - Slowly ramp up the temperature of the chamber to the target bakeout temperature (e.g., 250°C). A ramp rate of 50-100°C per hour is recommended to avoid thermal stress.
  - Monitor the pressure during heating; it will rise as gases are desorbed.
- Soaking:
  - Hold the system at the target temperature for a minimum of 24 hours. For UHV applications, 48 hours or longer may be necessary.
  - Continue pumping throughout the bakeout to remove the outgassed species.
- Cooling:
  - Slowly cool the system back to room temperature. A slow cooling rate is important to prevent thermal shock and to allow the chamber surfaces to adsorb a minimal amount of

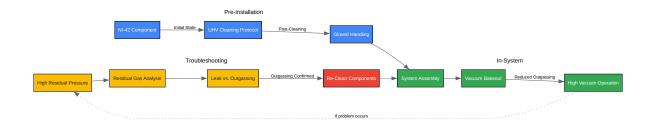


gas.

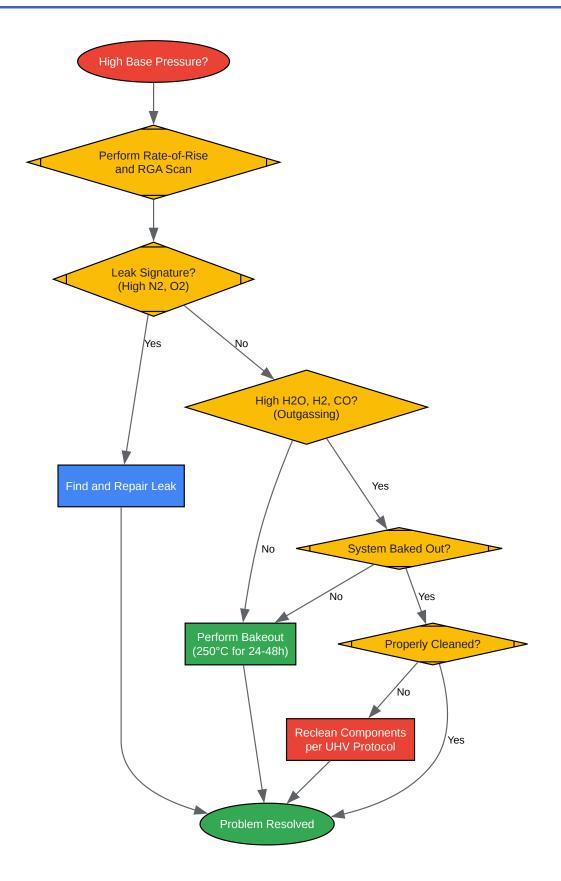
• Once at room temperature, the system should reach a significantly lower base pressure.

## **Quantitative Data**

While specific outgassing rate data for **NI-42** is not readily available in published literature, the following table provides typical outgassing rates for stainless steel, a common UHV material with properties that can serve as a useful reference for **NI-42**.


Table 1: Typical Outgassing Rates for Stainless Steel with Various Treatments

| Treatment                                       | Outgassing Rate<br>(Torr·L/s·cm²) | Key Outgassed Species                                  |
|-------------------------------------------------|-----------------------------------|--------------------------------------------------------|
| Untreated, after 1 hour in vacuum               | ~1 x 10 <sup>-8</sup>             | H <sub>2</sub> O, H <sub>2</sub> , CO, CO <sub>2</sub> |
| After 10 hours in vacuum                        | ~1 x 10 <sup>-9</sup>             | H <sub>2</sub> O, H <sub>2</sub> , CO, CO <sub>2</sub> |
| After 24-hour bakeout at 250°C                  | ~1 x 10 <sup>-12</sup>            | H <sub>2</sub> , CO                                    |
| Electropolished, after 24-hour bakeout at 250°C | ~4 x 10 <sup>-14</sup>            | H <sub>2</sub> , CO                                    |


Note: These values are approximate and can vary based on the specific history and condition of the material.

### **Visualizations**









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. cores.research.asu.edu [cores.research.asu.edu]
- 2. cas.web.cern.ch [cas.web.cern.ch]
- 3. A Review of Outgassing and Methods for its Reduction [e-asct.org]
- 4. researchgate.net [researchgate.net]
- 5. Residual Gas Analysis [mks.com]
- 6. vacuum outgassing rates: Topics by Science.gov [science.gov]
- 7. Special UHV Cleaning ATC [atc-treatment.com]
- 8. solarmfg.com [solarmfg.com]
- 9. Vacuum Processing | Residual Gas Analysis [hidenanalytical.com]
- 10. neonickel.com [neonickel.com]
- 11. azom.com [azom.com]
- 12. titan.triumf.ca [titan.triumf.ca]
- 13. About Nilo 42 | Low Expansion Nickel Alloy Stockholder | Nilo 42 [nilo42.com]
- 14. vacuum-uk.org [vacuum-uk.org]
- To cite this document: BenchChem. [Reducing outgassing from NI-42 in vacuum systems].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609569#reducing-outgassing-from-ni-42-in-vacuum-systems]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide





accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com